molecular formula C13H12N2O4 B7819011 methyl 2-benzyl-5-hydroxy-4-oxo-1H-pyrimidine-6-carboxylate

methyl 2-benzyl-5-hydroxy-4-oxo-1H-pyrimidine-6-carboxylate

Cat. No.: B7819011
M. Wt: 260.24 g/mol
InChI Key: MGZAUOBOIKCIEW-UHFFFAOYSA-N
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Description

The compound identified as “methyl 2-benzyl-5-hydroxy-4-oxo-1H-pyrimidine-6-carboxylate” is a chemical entity with specific properties and applications. It is important to understand its structure, synthesis, reactions, and applications to fully appreciate its significance in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of methyl 2-benzyl-5-hydroxy-4-oxo-1H-pyrimidine-6-carboxylate would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

methyl 2-benzyl-5-hydroxy-4-oxo-1H-pyrimidine-6-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

methyl 2-benzyl-5-hydroxy-4-oxo-1H-pyrimidine-6-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the creation of complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its therapeutic potential in treating various diseases or conditions.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-benzyl-5-hydroxy-4-oxo-1H-pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 2-benzyl-5-hydroxy-4-oxo-1H-pyrimidine-6-carboxylate include other chemical entities with comparable structures and properties. Some examples include:

    CID 2632: A cephalosporin antibiotic with antibacterial activity.

    CID 6540461: Another cephalosporin derivative with similar pharmacological properties.

    CID 5362065: A related compound with potential therapeutic applications.

Uniqueness

This compound is unique in its specific structure and the particular applications it is suited for

Properties

IUPAC Name

methyl 2-benzyl-5-hydroxy-4-oxo-1H-pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-19-13(18)10-11(16)12(17)15-9(14-10)7-8-5-3-2-4-6-8/h2-6,16H,7H2,1H3,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZAUOBOIKCIEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=O)N=C(N1)CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(C(=O)N=C(N1)CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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